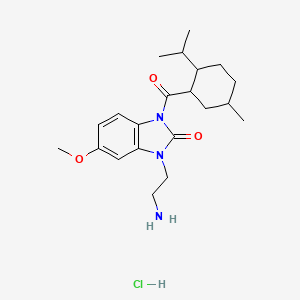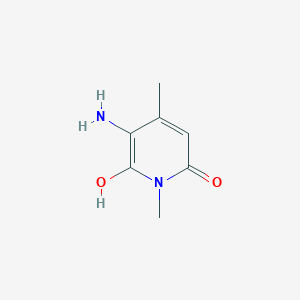
3-Amino-1,4-dimethyl-6-hydroxy-2-pyridone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1,4-dimethyl-6-hydroxy-2-pyridone is a heterocyclic compound belonging to the pyridone family. Pyridones are known for their versatile applications in various fields, including biology, natural products, dyes, and fluorescent materials
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,4-dimethyl-6-hydroxy-2-pyridone can be achieved through several methods. One common approach involves the cyclization of 1,3-dicarbonyl compounds with cyanoacetamides in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) under reflux conditions in ethanol . Another method includes the use of palladium catalysts under microwave irradiation to produce amino-substituted pyridones in good-to-high yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-Amino-1,4-dimethyl-6-hydroxy-2-pyridone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridones, which can be further utilized in the synthesis of complex organic molecules.
科学的研究の応用
3-Amino-1,4-dimethyl-6-hydroxy-2-pyridone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
作用機序
The mechanism of action of 3-Amino-1,4-dimethyl-6-hydroxy-2-pyridone involves its interaction with specific molecular targets. For instance, it can act as a chelating agent, binding to metal ions and forming stable complexes . This property is particularly useful in biological systems where metal ion regulation is crucial. Additionally, its ability to form hydrogen bonds and π-π interactions with biological macromolecules underlies its potential therapeutic effects .
類似化合物との比較
3-Hydroxy-1,2-dimethyl-4(1H)-pyridone: Known for its chelating properties and use in bacterial killing assays.
4-Hydroxy-6-methyl-3-nitro-2-pyridone: Used in the synthesis of pyridylthiazole derivatives and other heterocyclic compounds.
3,6-Dimethyl-4-hydroxy-2-pyrone: A structurally related compound with applications in radiochemical synthesis.
Uniqueness: 3-Amino-1,4-dimethyl-6-hydroxy-2-pyridone stands out due to its unique amino and hydroxyl substitutions, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and forming stable complexes makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
5-amino-6-hydroxy-1,4-dimethylpyridin-2-one |
InChI |
InChI=1S/C7H10N2O2/c1-4-3-5(10)9(2)7(11)6(4)8/h3,11H,8H2,1-2H3 |
InChIキー |
UVQLLEFTSHDJQG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C(=C1N)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



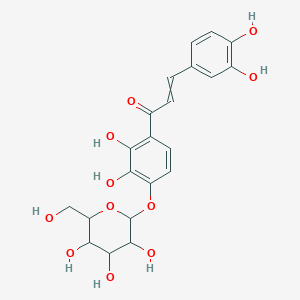
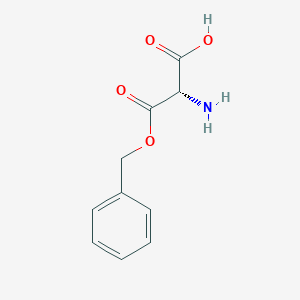
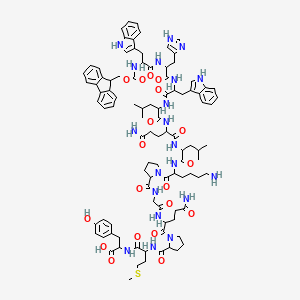
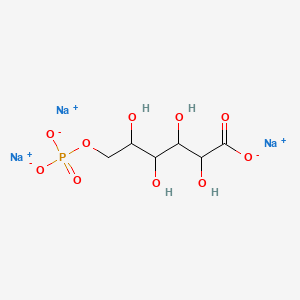
![3-[1-(4-Methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B15286832.png)
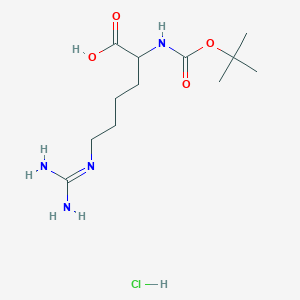

![4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B15286854.png)
![9-[2-Deoxy-5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9h-purin-6-amine](/img/structure/B15286856.png)
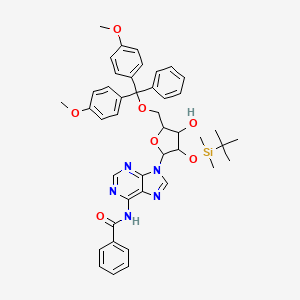
![(2S)-2-(difluoroamino)-2,3,3-trifluoro-3-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B15286883.png)
![6a-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15286890.png)
